Thiofentanil-d3
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Overview
Description
Thiofentanil-d3 is a deuterated analog of thiofentanil, an opioid analgesic that is structurally related to fentanyl. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of thiofentanil and its analogs. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems using mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiofentanil-d3 is synthesized using a similar route to that of thiofentanil. The synthesis involves the substitution of 2-(2-bromoethyl)thiophene for phenethyl bromide in the fentanyl synthesis pathway . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is crucial in the industrial production to maintain the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
Thiofentanil-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Thiofentanil-d3 is extensively used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of thiofentanil and its analogs.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites using mass spectrometry.
Analytical Chemistry: Serving as an internal standard in quantitative analysis of thiofentanil in biological samples.
Toxicology: Assessing the toxicity and safety profile of thiofentanil and related compounds.
Mechanism of Action
Thiofentanil-d3 exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of neurotransmitter release and results in analgesia, sedation, and euphoria. The molecular targets include the mu, delta, and kappa opioid receptors, which are involved in the modulation of pain and other physiological responses .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent opioid analgesic with a similar structure but without the thiophene ring.
Carfentanil: An extremely potent fentanyl analog used primarily in veterinary medicine.
3-Methylthiofentanyl: Another fentanyl analog with a methyl group on the thiophene ring.
Uniqueness
Thiofentanil-d3 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise tracing and quantification in biological systems, providing valuable insights into the behavior of thiofentanil and its analogs .
Properties
Molecular Formula |
C22H28N2O3S |
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Molecular Weight |
403.6 g/mol |
IUPAC Name |
methyl 1-(2-thiophen-2-ylethyl)-4-[N-(3,3,3-trideuteriopropanoyl)anilino]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H28N2O3S/c1-3-20(25)24(18-8-5-4-6-9-18)22(21(26)27-2)12-15-23(16-13-22)14-11-19-10-7-17-28-19/h4-10,17H,3,11-16H2,1-2H3/i1D3 |
InChI Key |
JBZRLYJWUZOCQL-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.